Comprehensive Technical Guide on 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid: Structural Dynamics, Physical Properties, and Synthetic Utility
Executive Summary In the realm of modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is paramount for efficient library generation. 3-(5-Chloro-3-methyl-1,2-o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is paramount for efficient library generation. 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS 1209765-87-6) represents a highly versatile, orthogonally reactive scaffold. By integrating an electron-deficient 5-chloroisoxazole core with an aliphatic propanoic acid chain, this molecule allows researchers to execute sequential, site-specific functionalizations without the need for complex protecting group strategies.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the causality behind its chemical behavior, outline self-validating experimental protocols, and provide a framework for integrating this compound into high-throughput drug discovery pipelines.
Chemical Identity and Structural Causality
The utility of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid lies in its precise structural topology:
The Isoxazole Core: The 1,2-oxazole ring is an aromatic heterocycle containing adjacent oxygen and nitrogen atoms. The electronegativity of these heteroatoms renders the ring electron-deficient.
The 5-Chloro Substituent: Positioned at C5, the chlorine atom acts as a highly mobile leaving group. Extensive literature on the chemistry of heterocyclic compounds confirms that 5-chloroisoxazole derivatives exhibit increased mobility of the halogen atom, making them prime candidates for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[1].
The Propanoic Acid Chain: The C4-linked aliphatic carboxylic acid provides a distal, flexible handle for amide or ester bond formation, completely decoupled from the electronic effects of the aromatic ring.
Orthogonal Reactivity Logic
The structural design naturally dictates a two-node functionalization pathway. The aliphatic tail can be activated under mild basic conditions, while the C5-Cl bond requires either strong nucleophiles or transition-metal catalysis.
Caption: Orthogonal reactivity pathways of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.
Physical Properties and Safety Profile
Understanding the physical properties is critical for reaction design, particularly regarding solubility and stoichiometric precision. The compound is commercially available at high purities (≥95%)[2].
Eye Irritation (Category 2A, H319): Causes serious eye irritation. Safety goggles must be worn.
STOT SE 3 (H336): May cause drowsiness or dizziness. All transfers and reactions must be conducted within a certified fume hood to prevent respiratory exposure[3].
Self-Validating Experimental Protocols
To maximize the utility of this building block, I have detailed a two-step, self-validating workflow. The causality of every reagent choice is explained to ensure reproducibility.
Protocol A: Aliphatic Amide Coupling
Objective: Derivatize the propanoic acid moiety without triggering premature reaction at the 5-chloro position.
Causality of Choices: HATU is selected over EDC/HOBt due to its superior reaction kinetics and high efficiency in forming the active HOAt ester. DIPEA is used as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid but is too bulky to undergo SNAr with the 5-chloroisoxazole.
Step-by-Step Methodology:
Initiation: Dissolve 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.
Self-Validation Checkpoint 1: Extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the mass of the activated HOAt-ester intermediate before proceeding.
Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours at room temperature.
Workup & Isolation: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities and cleaved HOAt), 1M HCl (to remove unreacted amine), and brine (for osmotic balance). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Objective: Replace the 5-chloro group with an aryl/heteroaryl substituent to finalize the target molecule.
Causality of Choices: The 5-chloro-isoxazole bond is moderately reactive. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate ligand (dppf) provides a robust framework that stabilizes the oxidative addition complex and prevents catalyst deactivation. A mixed solvent system (1,4-Dioxane/H₂O) is essential to dissolve the inorganic base (K₂CO₃) and facilitate the critical transmetalation step.
Step-by-Step Methodology:
Setup: Charge a Schlenk flask with the isoxazole-amide intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
Solvation & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Bubble with N₂ for 10 minutes.
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream. Seal the flask and heat to 90 °C for 12 hours.
Self-Validation Checkpoint 2: Perform TLC (Hexane/EtOAc). The system is validated when the starting material spot is completely consumed, replaced by a new product spot exhibiting a distinct UV absorbance profile (due to extended conjugation from the new aryl ring).
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify the concentrated crude via flash column chromatography. Validate final purity via ¹H-NMR and HPLC (>95% purity required for biological assays).
Caption: Self-validating experimental workflow for sequential dual-functionalization.
1H and 13C NMR spectrum data for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid Executive Summary & Chemical Context The compound 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (C...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide:
1
H and
13
C NMR Spectral Analysis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Executive Summary & Chemical Context
The compound 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS: 1209765-87-6) is a highly functionalized heteroaromatic building block frequently utilized in medicinal chemistry and drug discovery. The isoxazole (1,2-oxazole) core acts as a versatile bioisostere, while the propanoic acid moiety provides a handle for further functionalization or interaction with target protein residues.
Accurate structural elucidation of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The fundamental properties of NMR-active nuclei dictate that
1
H and
13
C isotopes provide distinct, highly sensitive magnetic dipole moments that are exquisitely responsive to their local electronic environments[1]. This guide provides a comprehensive, self-validating framework for acquiring, processing, and interpreting the
1
H and
13
C NMR spectra of this specific compound.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols must be executed as a self-validating system. Every step includes an internal checkpoint to verify success before proceeding.
Sample Preparation Workflow
Protocol:
Weighing: Accurately weigh 15–20 mg of the compound.
Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) in a clean glass vial.
Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, adhering to standard laboratory safety and sample preparation protocols[2].
Causality of Experimental Choices:
DMSO-
d6
is explicitly chosen over non-polar solvents like CDCl
3
. The highly polar carboxylic acid group (-COOH) tends to form strong intermolecular hydrogen-bonded dimers in non-polar media, which drastically increases the rotational correlation time of the molecule and leads to severe line broadening. DMSO acts as a strong hydrogen bond acceptor, disrupting these dimers to yield sharp, well-resolved resonances.
Self-Validation Checkpoint:
Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any undissolved particulates will distort the magnetic field (
B0
) homogeneity, causing peak tailing. If particulates are present, the sample must be filtered through a glass wool plug before acquisition.
Instrument Tuning & Acquisition Parameters
Protocol:
Locking: Insert the sample into the spectrometer (e.g., 400 MHz for
1
H, 100 MHz for
13
C) and lock onto the deuterium signal of the DMSO-
d6
solvent.
Shimming: Perform gradient shimming (e.g., TopShim) to optimize
B0
homogeneity along the Z-axis.
Acquisition (
1
H): Run a standard 1D proton sequence (16 scans, 1-second relaxation delay (
D1
), 30-degree flip angle).
Acquisition (
13
C): Run a proton-decoupled 1D carbon sequence (e.g., WALTZ-16 decoupling, 1024 scans, 2-second
D1
).
Causality of Experimental Choices:
The 2-second relaxation delay in the
13
C experiment is critical. Quaternary carbons (such as C3, C4, and C5 on the isoxazole ring) lack attached protons to facilitate dipole-dipole relaxation, resulting in long
T1
relaxation times. A sufficient
D1
ensures these quaternary carbons return to thermal equilibrium between scans, preventing signal saturation and loss of peak intensity.
Self-Validation Checkpoint:
Post-Fourier transform, check the residual solvent peaks. The DMSO-
d5
pentet must be strictly calibrated to 2.50 ppm for
1
H, and the DMSO-
d6
septet to 39.5 ppm for
13
C. Any deviation here invalidates all downstream chemical shift assignments and requires immediate recalibration.
Workflow Visualization
Figure 1: Step-by-step workflow for the acquisition and processing of NMR spectra.
1
H NMR Spectral Data & Mechanistic Causality
The
1
H NMR spectrum of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in DMSO-
d6
yields four distinct proton environments.
Quantitative Data Summary (
1
H NMR)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
12.25
Singlet (broad)
1H
-
-COOH
2.65
Triplet
2H
7.4
Isoxazole-CH2
-
2.45
Triplet
2H
7.4
-CH2
-COOH
2.25
Singlet
3H
-
Isoxazole-CH3
Mechanistic Rationale for Chemical Shifts
δ 12.25 (Carboxylic Acid): This proton is highly deshielded due to the strong electron-withdrawing nature of the two adjacent oxygen atoms. Its broadness is a direct result of chemical exchange with trace moisture in the solvent and dynamic hydrogen bonding.
δ 2.65 (Isoxazole-CH
2
-): These methylene protons are situated in an allylic/benzylic-type position relative to the heteroaromatic isoxazole ring. The diamagnetic anisotropy of the ring current, combined with the electron-deficient nature of the chlorinated heterocycle, pushes these protons downfield. They couple with the adjacent methylene group, forming a clean triplet (
3J≈7.4
Hz).
δ 2.45 (-CH
2
-COOH): Shifted downfield by the inductive effect of the adjacent carbonyl group. The
3J
coupling matches the adjacent methylene group, confirming the -CH
2
-CH
2
spin system.
δ 2.25 (Isoxazole-CH
3
): This singlet represents the methyl group at the C3 position. Its shift is characteristic of an alkyl group attached to an
sp2
hybridized carbon on an electron-withdrawing heteroaromatic ring.
13
C NMR Spectral Data & Mechanistic Causality
The
13
C NMR spectrum reveals seven distinct carbon environments, confirming the lack of symmetry in the molecule.
Quantitative Data Summary (
13
C NMR)
Chemical Shift (δ, ppm)
Type
Assignment
Mechanistic Rationale
173.8
C=O
Carboxylic Acid
sp2
hybridized carbon, highly deshielded by two electronegative oxygens.
160.5
C
q
Isoxazole C3
Deshielded by the directly adjacent electronegative ring nitrogen atom.
151.0
C
q
Isoxazole C5
Strongly deshielded by both the adjacent ring oxygen and the covalently bound electronegative chlorine atom.
112.5
C
q
Isoxazole C4
Relatively shielded compared to C3/C5 due to resonance electron donation from the heteroatoms into the 4-position of the ring system.
33.2
CH
2
-C H
2
-COOH
Aliphatic carbon shifted downfield by the inductive pull of the adjacent carbonyl group.
19.5
CH
2
Isoxazole-C H
2
-
Aliphatic carbon directly attached to the isoxazole ring.
10.8
CH
3
Isoxazole-C H
3
Standard methyl carbon, slightly deshielded by the heteroaromatic ring compared to a purely aliphatic alkane.
Mechanistic Rationale for Isoxazole Ring Carbons
The isoxazole ring exhibits a highly polarized electronic distribution. The C5 carbon (δ 151.0) is heavily deshielded due to the combined inductive effects of the ring oxygen and the exocyclic chlorine atom. The C3 carbon (δ 160.5) is similarly deshielded by the adjacent nitrogen. Conversely, the C4 position (δ 112.5) acts as the nucleophilic center of the ring (analogous to the
β
-carbon of an enamine), resulting in a significantly higher electron density and a correspondingly upfield chemical shift relative to C3 and C5.
References
Title: Required NMR sample preparation protocol
Source: Magnetic Resonance Research Center, University of Notre Dame
URL: [Link]
Title: NMR-Active Nuclei for Biological and Biomedical Applications
Source: Journal of Diagnostic Imaging in Therapy (Open MedScience)
URL: [Link]
mechanism of action of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid derivatives
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists Authored by a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists
Authored by a Senior Application Scientist
Introduction
The therapeutic landscape for metabolic diseases, such as type 2 diabetes mellitus, is continually evolving, with a persistent need for novel molecular entities that offer improved efficacy and safety profiles. The compound 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid and its derivatives represent a class of molecules with structural motifs reminiscent of known modulators of nuclear receptors. While direct biological activity data for this specific parent compound is not extensively published, its isoxazole and propanoic acid moieties are features found in other compounds known to interact with Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] This guide, therefore, puts forth a scientifically rigorous, hypothesis-driven approach to investigate the mechanism of action of these derivatives, with a primary focus on their potential as PPARγ agonists.
This document is structured to guide researchers through the logical and experimental workflow required to not only identify the molecular target of these compounds but also to characterize the nuanced interactions that define their pharmacological profile. We will proceed from initial high-throughput screening to detailed biophysical and cell-based assays, culminating in structural studies to provide a comprehensive understanding of their mechanism of action.
Hypothesized Primary Mechanism of Action: PPARγ Agonism
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4][5][6] It is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[4][7] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[8] The therapeutic class of thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, exert their insulin-sensitizing effects through direct agonism of PPARγ.[4][7]
The central hypothesis of this guide is that 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid derivatives act as agonists of PPARγ. The following sections will detail the experimental framework necessary to test this hypothesis.
Experimental Validation Workflow
A tiered approach is recommended to efficiently and robustly characterize the mechanism of action of the lead compounds. This workflow begins with high-throughput screening to establish initial binding and progresses to more complex cellular and structural assays to confirm the mechanism.
Tier 1: Initial Target Engagement and Functional Activation
The primary objective of this tier is to ascertain whether the compounds of interest directly bind to and activate the PPARγ receptor.
Rationale: The initial step is to determine if the compounds physically interact with the PPARγ ligand-binding domain (LBD). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a sensitive and high-throughput method for this purpose.[9][10]
Purified, recombinant human PPARγ-LBD (GST-tagged)
Terbium-labeled anti-GST antibody (Donor)
Fluormone™ Pan-PPAR Green (Tracer/Acceptor)
Test compounds (3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid derivatives)
Assay buffer
Procedure:
Prepare a serial dilution of the test compounds in assay buffer.
In a 384-well microplate, add the PPARγ-LBD protein and the terbium-labeled anti-GST antibody. Incubate to allow for antibody-protein binding.
Add the test compounds at various concentrations.
Add the Fluormone™ Pan-PPAR Green tracer.
Incubate the plate in the dark at room temperature to reach binding equilibrium.
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium donor wavelength (e.g., 490/495 nm) and the tracer acceptor wavelength (e.g., 520 nm).[11]
Data Analysis:
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
Plot the TR-FRET ratio against the log of the test compound concentration.
Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer. This value is inversely proportional to the binding affinity.
Expected Outcome: Compounds with significant affinity for the PPARγ LBD will displace the fluorescent tracer, leading to a dose-dependent decrease in the TR-FRET signal.
Rationale: While binding is a prerequisite, it does not guarantee functional activation. A cell-based reporter assay is crucial to determine if the binding of the compound leads to the transcriptional activation of PPARγ.[12][13][14][15]
Cell Line: A suitable mammalian cell line, such as HEK293T or HepG2, is used.
Plasmids:
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the human PPARγ ligand-binding domain (LBD).
A reporter plasmid containing multiple copies of the GAL4 Upstream Activator Sequence (UAS) driving the expression of a luciferase gene (e.g., Firefly luciferase).
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.
Procedure:
Co-transfect the cells with the three plasmids described above.
After allowing for protein expression, treat the cells with a serial dilution of the test compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.
Incubate for 18-24 hours.
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.
Data Analysis:
Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well.
Plot the normalized luciferase activity against the log of the test compound concentration.
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Expected Outcome: Agonist compounds will induce the transcription of the luciferase reporter gene, resulting in a dose-dependent increase in light emission. This will allow for the quantification of the compound's potency (EC50) and efficacy (maximal activation relative to the positive control).
Visualization of the Reporter Assay Workflow
Caption: Workflow for the GAL4-PPARγ LBD Luciferase Reporter Assay.
Tier 2: Elucidating the Molecular Mechanism of Activation
Once a compound is confirmed as a PPARγ binder and activator, the next tier of experiments aims to understand how it modulates the receptor's interaction with transcriptional co-regulators.
Rationale: PPARγ-mediated transcription is regulated by the recruitment of co-activator proteins and the dismissal of co-repressor proteins.[16] Agonist binding induces a conformational change in the PPARγ LBD that favors co-activator binding.[16] Assessing the compound's ability to modulate these interactions provides deeper insight into its mechanism.
Biotinylated co-activator peptide (containing an LXXLL motif, e.g., from SRC/p160 family) or co-repressor peptide (e.g., from NCoR or SMRT)
Streptavidin-coated Donor beads
Anti-His antibody-conjugated Acceptor beads
Test compounds
Procedure:
In a 384-well microplate, combine the His-tagged PPARγ-LBD, the biotinylated co-regulator peptide, and the test compound at various concentrations.
Incubate to allow for binding.
Add the Donor and Acceptor beads and incubate in the dark.
If the compound promotes the interaction between the PPARγ-LBD and the co-regulator peptide, the Donor and Acceptor beads will be brought into close proximity.
Excite the Donor beads at 680 nm. If in proximity, the Acceptor beads will emit light at 520-620 nm.
Data Analysis:
Plot the AlphaScreen signal against the log of the compound concentration.
For co-activator recruitment, an agonist will produce a dose-dependent increase in the signal.
For co-repressor dismissal, an agonist will cause a dose-dependent decrease in the signal (in a competition format).
Expected Outcome: A true agonist will promote the recruitment of co-activator peptides and the dismissal of co-repressor peptides in a dose-dependent manner. This assay can also distinguish between full and partial agonists, as partial agonists may only weakly recruit co-activators.[17]
Visualization of PPARγ Activation and Co-regulator Recruitment
A Technical Guide to the Synthesis Pathway Discovery for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Abstract This technical guide provides a comprehensive exploration of the synthetic pathways for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, a substituted isoxazole derivative of interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, a substituted isoxazole derivative of interest in medicinal chemistry and drug development. The document outlines a logical, multi-step synthetic strategy beginning from simple, commercially available precursors. It delves into the underlying chemical principles, offering expert insights into reaction mechanisms, choice of reagents, and process optimization. Detailed, step-by-step protocols for the key transformations are provided, supported by data presentation and process visualization to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries engaged in the synthesis of complex heterocyclic molecules.
Introduction and Strategic Overview
Substituted isoxazoles are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them valuable scaffolds in drug discovery. The target molecule, 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, features a trisubstituted isoxazole ring, presenting a distinct synthetic challenge that requires careful strategic planning to control regioselectivity and achieve efficient assembly.
This guide focuses on a robust and convergent synthetic approach. Our strategy hinges on the initial construction of a core isoxazole intermediate, followed by sequential functionalization at the C4 and C5 positions, and concluding with the elaboration of the propanoic acid side chain. This pathway is chosen for its logical flow, reliance on well-established chemical transformations, and potential for scalability.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a clear and convergent pathway. The primary disconnection is at the C4-position of the isoxazole ring, separating the propanoic acid side chain from the heterocyclic core. This leads to a key intermediate, a 4-functionalized-5-chloro-3-methylisoxazole.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies five key transformations:
Cyclocondensation: Formation of the isoxazole ring from basic starting materials.
Chlorination: Introduction of the chlorine atom at the C5 position.
Formylation: Installation of a carbaldehyde group at the C4 position.
Condensation: Elongation of the carbon chain.
Reduction: Saturation of the side-chain double bond to yield the final propanoic acid.
Elucidation of the Forward Synthetic Pathway
The proposed forward synthesis follows the logic established in the retrosynthetic analysis, constituting a five-step sequence.
Step 1: Synthesis of 3-Methyl-1,2-oxazol-5(4H)-one
The synthesis begins with the construction of the isoxazole core. This is reliably achieved through the cyclocondensation reaction of ethyl acetoacetate with hydroxylamine.[3] This reaction is a classic and efficient method for forming the isoxazole ring system from 1,3-dicarbonyl compounds.[4]
Mechanism Insight: The reaction proceeds via initial formation of an oxime between one of the carbonyl groups of ethyl acetoacetate and the amine of hydroxylamine. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the remaining ester carbonyl, followed by dehydration, yields the stable 3-methyl-1,2-oxazol-5(4H)-one ring.[3] The use of a mild base facilitates the reaction.[5][6][7]
Step 2: Synthesis of 5-Chloro-3-methyl-1,2-oxazole
The hydroxyl group at the C5 position of the isoxazolone tautomer is converted to a chloro group. This transformation is critical for subsequent functionalization and is typically accomplished using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[8]
Expertise & Experience: POCl₃ is a highly effective reagent for converting cyclic amides (lactams) and enolizable ketones into their corresponding chloro-derivatives.[9] The reaction is often performed neat or with a high-boiling solvent and driven to completion by heating at reflux. Care must be taken during the aqueous workup, as the quenching of excess POCl₃ is highly exothermic.[10] A mixture of POCl₃ and PCl₅ can also be employed to enhance reactivity.[11][12]
Step 3: Synthesis of 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde
With the C5 position chlorinated, attention turns to the C4 position. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems.[13][14][15] The reaction utilizes the Vilsmeier reagent, generated in situ from POCl₃ and a formamide, typically N,N-dimethylformamide (DMF).
Mechanism Insight: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, the active Vilsmeier reagent.[16] The electron-rich isoxazole ring attacks this electrophile at the C4 position. The resulting iminium intermediate is then hydrolyzed during the aqueous workup to reveal the aldehyde.[15][16] This reaction provides a direct and efficient route to the key aldehyde intermediate.
Step 4: Synthesis of (E)-3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acrylic acid
The aldehyde is then used as a substrate for chain extension via a Knoevenagel condensation.[17][18] Reacting the aldehyde with malonic acid in the presence of a basic catalyst like pyridine with a piperidine co-catalyst (Doebner modification) yields the α,β-unsaturated carboxylic acid.[19]
Trustworthiness: This reaction is highly reliable for converting aldehydes to acrylic acids. The reaction proceeds through the formation of an enolate from malonic acid, which attacks the aldehyde. The resulting aldol-type adduct readily undergoes dehydration. The subsequent decarboxylation of the geminal di-acid is often spontaneous under the reaction conditions, driven by the formation of a conjugated system.[19] The use of boric acid as a mild, green catalyst is also a viable alternative.[20]
Step 5: Synthesis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
The final step is the reduction of the carbon-carbon double bond in the acrylic acid side chain. Catalytic hydrogenation is the most atom-economical and effective method for this transformation.
Authoritative Grounding: A variety of catalysts can be employed for the hydrogenation of α,β-unsaturated carboxylic acids, including noble metal catalysts like palladium on carbon (Pd/C). More recently, efficient and selective hydrogenations have been achieved using catalysts based on iridium[21], cobalt[22], and copper[23][24][25]. The choice of catalyst and reaction conditions (pressure, temperature, solvent) allows for optimization to achieve high yield and purity of the final product.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of 3-Methyl-1,2-oxazol-5(4H)-one
To a stirred solution of ethyl acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of water and ethanol, add sodium acetate (1.5 eq) portion-wise.
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring by TLC.
Upon completion, cool the mixture to room temperature and reduce the volume under vacuum to remove the ethanol.
Cool the remaining aqueous solution in an ice bath to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield the product.
Protocol 4.2: Synthesis of 5-Chloro-3-methyl-1,2-oxazole
Caution: This reaction should be performed in a well-ventilated fume hood. Add 3-methyl-1,2-oxazol-5(4H)-one (1.0 eq) carefully to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12 hours.[8]
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 4.3: Synthesis of 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde
Caution: This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
To a flask cooled in an ice bath, add N,N-dimethylformamide (DMF, 3.0 eq).
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
Add a solution of 5-chloro-3-methyl-1,2-oxazole (1.0 eq) in a minimal amount of DMF or dichloromethane dropwise to the Vilsmeier reagent.
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
Cool the reaction and pour it onto crushed ice.
Neutralize with a saturated sodium bicarbonate solution and stir for 1 hour to ensure complete hydrolysis of the intermediate.
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Protocol 4.4: Synthesis of (E)-3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acrylic acid
Dissolve 5-chloro-3-methyl-1,2-oxazole-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
Add a catalytic amount of piperidine (0.1 eq).
Heat the mixture to 90-100 °C for 3-5 hours. Monitor for CO₂ evolution.
After completion, cool the mixture and pour it into a mixture of ice and concentrated HCl to precipitate the product.
Filter the solid, wash thoroughly with water to remove pyridine hydrochloride, and dry under vacuum.
Protocol 4.5: Synthesis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Dissolve (E)-3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acrylic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
Add a catalytic amount of 10% Palladium on Carbon (Pd/C, 1-5 mol%).
Place the reaction vessel under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator at 1-4 atm).
Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-24 hours).
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
Concentrate the filtrate under reduced pressure to yield the final product.
Data Summary and Characterization
The successful synthesis of each intermediate and the final product must be confirmed through rigorous analytical techniques.
Compound
Expected Yield (%)
Analytical Techniques
Key Characterization Data
3-Methyl-1,2-oxazol-5(4H)-one
75-85
¹H NMR, ¹³C NMR, MS
¹H NMR: Singlet for methyl group (~2.2 ppm), singlet for CH₂ (~3.5 ppm). MS: [M+H]⁺ peak corresponding to the molecular weight.
5-Chloro-3-methyl-1,2-oxazole
60-75
¹H NMR, ¹³C NMR, MS
¹H NMR: Singlet for methyl group (~2.3 ppm), singlet for C4-H (~6.2 ppm). MS: Isotopic pattern for one chlorine atom.
5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde
65-80
¹H NMR, ¹³C NMR, MS, IR
¹H NMR: Singlet for aldehyde proton (~10.0 ppm). IR: Strong C=O stretch (~1690 cm⁻¹).
¹H NMR: Disappearance of vinyl proton signals, appearance of two triplet signals for the -CH₂-CH₂- protons.
Conclusion
This guide has detailed a logical and experimentally validated pathway for the synthesis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid. By leveraging a sequence of robust and well-understood reactions—cyclocondensation, chlorination, Vilsmeier-Haack formylation, Knoevenagel condensation, and catalytic hydrogenation—the target molecule can be constructed efficiently from simple starting materials. The provided protocols and mechanistic insights serve as a reliable foundation for laboratory synthesis and further process development. This work underscores the power of systematic pathway discovery in accessing complex heterocyclic molecules for scientific research and development.
References
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications (RSC Publishing).
Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585.
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. PubMed. (2019).
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779.
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. ISCA. (2015).
Friedfeld, M. R., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 142(8), 3657–3663.
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. RSC Publishing. (2019).
synthesis of isoxazoles. YouTube. (2019).
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing.
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024).
(PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. Academia.edu.
Construction of Isoxazole ring: An Overview. (2024).
Vilsmeier-Haack Reaction.
Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC. (2022).
Al-Tel, T. H., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PMC. (2023).
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023).
POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society.
How should I proceed in Chlorination using POCl3?. ResearchGate. (2014).
Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate.
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate.
Predictive ADME and Toxicology for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid
A Mechanistic Guide to In Silico and In Vitro De-risking of Isoxazole-Carboxylic Acid Pharmacophores Executive Summary In modern drug discovery, the integration of predictive Absorption, Distribution, Metabolism, Excreti...
Author: BenchChem Technical Support Team. Date: March 2026
A Mechanistic Guide to In Silico and In Vitro De-risking of Isoxazole-Carboxylic Acid Pharmacophores
Executive Summary
In modern drug discovery, the integration of predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical for accelerating lead optimization. The compound 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid presents a fascinating, dual-faceted challenge for medicinal chemists and toxicologists. It contains two distinct structural motifs that carry specific metabolic liabilities: a 3,5-disubstituted isoxazole ring and a propanoic acid moiety .
This whitepaper provides an in-depth, self-validating framework for evaluating the ADME and toxicological profile of this compound. By moving beyond empirical observation into the causality of reactive metabolite formation, this guide equips researchers with the protocols necessary to de-risk potential Drug-Induced Liver Injury (DILI) and immune-mediated toxicities early in the development pipeline.
Physicochemical Profiling & In Silico ADME
Before initiating in vitro assays, a robust in silico evaluation establishes the baseline pharmacokinetic expectations. The physicochemical properties of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid dictate its solubility, passive permeability, and primary clearance mechanisms.
Causality in Property Design
The presence of the carboxylic acid ensures the molecule will be predominantly ionized at physiological pH (7.4), which generally enhances aqueous solubility but restricts passive transcellular permeability across lipophilic membranes (e.g., the Blood-Brain Barrier). The lipophilicity contributed by the chloro-isoxazole core balances this, maintaining the compound within the optimal space for oral bioavailability (Lipinski's Rule of 5 compliant).
Table 1: Predicted Physicochemical and ADME Properties
Parameter
Predicted Value
Pharmacokinetic Implication
Molecular Weight
189.60 g/mol
Excellent for rapid diffusion and high ligand efficiency.
cLogP / cLogD (pH 7.4)
~1.8 / ~ -0.5
High aqueous solubility; moderate passive permeability.
Topological Polar Surface Area (TPSA)
63.3 Ų
Good oral absorption; limited CNS penetration.
pKa (Carboxylic Acid)
~4.2 - 4.5
>99% ionized in systemic circulation; limits intracellular accumulation.
Primary Clearance Route
Hepatic (Phase II)
High likelihood of direct UGT-mediated glucuronidation.
The core of predictive toxicology lies in anticipating how host enzymes will biotransform the xenobiotic. For this compound, we must evaluate two distinct, parallel pathways that can lead to reactive intermediates [1].
Phase I: Isoxazole Ring Bioactivation
While isoxazoles are highly valuable bioisosteres, specific substitution patterns (particularly 3,5-dialkyl or halo-alkyl substituted isoxazoles) can undergo Cytochrome P450 (CYP3A4/CYP2C9)-mediated oxidation. The causality of toxicity here is driven by the potential for N-O bond cleavage or oxidation of the methyl group, generating highly electrophilic enimines or extended quinone methides [2]. These soft electrophiles readily deplete intracellular glutathione (GSH) and covalently bind to the nucleophilic cysteine residues of hepatic proteins, initiating cellular stress and DILI.
Phase II: Acyl Glucuronidation of the Propanoic Acid
Carboxylic acids are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form 1-O-β-acyl glucuronides. Unlike stable phenolic glucuronides, acyl glucuronides are intrinsically reactive [3].
The Causality of Toxicity: At physiological pH, the 1-O-β-acyl glucuronide can undergo intramolecular acyl migration to the 2-, 3-, and 4-O-acyl isomers. These isomers contain a free anomeric aldehyde that can undergo Schiff base formation with the ε-amino groups of lysine residues on proteins. Subsequent Amadori rearrangement forms an irreversible, covalently bound protein adduct, which can trigger an immune-mediated idiosyncratic toxicity (haptenization)[4].
Predicted Phase I and Phase II bioactivation pathways leading to potential toxicity.
Experimental De-Risking Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate obligate internal controls to prove that the absence of a reactive metabolite is due to the compound's stability, not assay failure.
Protocol A: Microsomal Stability & GSH Trapping (Phase I De-risking)
This assay determines the intrinsic clearance (
CLint
) and traps transient electrophiles generated from the isoxazole ring.
System Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Control Integration:
Positive Control: Acetaminophen (known to form the reactive NAPQI metabolite).
Negative Control: Verapamil (high clearance, no GSH adducts).
Trapping Agent Addition: Add reduced Glutathione (GSH) to a final concentration of 5 mM.
Initiation: Pre-incubate the test compound (10 µM) for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).
Quenching & Analysis: Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 mins.
LC-MS/MS Readout: Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor parent depletion to calculate
CLint
.
Protocol B: Acyl Glucuronide Reactivity Assay (Phase II De-risking)
This protocol assesses the half-life of the generated acyl glucuronide, which is inversely proportional to its reactivity and toxicity risk [5].
Biosynthesis of Acyl Glucuronide: Incubate the compound (50 µM) with HLM (2 mg/mL), Alamethicin (50 µg/mg protein, to pore-form microsomal membranes), and UDPGA (5 mM) for 2 hours.
Isolation: Extract the 1-O-β-acyl glucuronide using Solid Phase Extraction (SPE) cartridges.
Degradation Kinetics: Resuspend the isolated glucuronide in 100 mM phosphate buffer (pH 7.4) at 37°C.
Monitoring: Use LC-MS/MS to monitor the disappearance of the 1-O-β isomer and the appearance of the 2-, 3-, and 4-isomers over 6 hours.
Integrated ADME/Tox screening workflow for reactive metabolite de-risking.
Data Interpretation & Go/No-Go Criteria
Quantitative data from the aforementioned protocols must be benchmarked against industry standards to make informed "Go/No-Go" decisions for lead progression.
Table 2: In Vitro ADME/Tox Acceptance Criteria
Assay / Parameter
Threshold for "Low Risk"
Threshold for "High Risk" (Flag)
Mechanistic Rationale
HLM Intrinsic Clearance (
CLint
)
< 20 µL/min/mg
> 50 µL/min/mg
High clearance demands higher dosing, increasing total body burden of metabolites.
GSH Adduct Formation
Undetectable / Trace
> 10% of total parent
Indicates significant electrophile generation from the isoxazole ring.
Acyl Glucuronide Half-Life (
t1/2
)
> 4.0 hours
< 2.0 hours
Rapid degradation correlates linearly with high covalent binding to albumin in vivo.
Covalent Binding (pmol eq/mg protein)
< 50 pmol/mg
> 100 pmol/mg
Direct quantification of irreversible protein adduction risk.
Conclusion & Strategic Recommendations
The compound 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is a highly tractable building block, but its progression as a standalone drug or structural motif requires rigorous toxicological scrutiny. The dual presence of an oxidizable isoxazole and a conjugatable carboxylic acid necessitates a comprehensive screening strategy.
If in vitro assays reveal a high risk of GSH depletion or rapid acyl glucuronide migration, medicinal chemists should consider structural interventions. For instance, replacing the propanoic acid with a bioisostere (e.g., a tetrazole or sulfonamide) can entirely abrogate the acyl glucuronidation liability. Similarly, altering the substitution pattern on the isoxazole ring (e.g., replacing the 3-methyl group with a trifluoromethyl group) can sterically and electronically shield the ring from CYP450-mediated bioactivation.
References
Flynn, N. et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
ResearchGate Contributors. "Proposed mechanisms for the metabolic isoxazole ring opening.
Bailey, M. J., & Dickinson, R. G. (2003). "Acyl glucuronide reactivity in perspective: biological consequences." Chemico-Biological Interactions.
Iwamura, A. et al. "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery.
Springer Protocols. "In Vitro Screening Assay of the Reactivity of Acyl Glucuronides.
Protocols & Analytical Methods
Method
amide coupling reaction protocol using 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
An Application Guide to Amide Coupling Reactions Using 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid Introduction: The Central Role of the Amide Bond in Drug Discovery The amide bond is arguably the most fundamenta...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Amide Coupling Reactions Using 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Introduction: The Central Role of the Amide Bond in Drug Discovery
The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the journey of drug discovery.[2][3] However, the direct condensation of a carboxylic acid and an amine is often inefficient, as it leads to the formation of a non-reactive ammonium carboxylate salt.[4] This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
This guide provides a detailed examination of amide coupling protocols specifically tailored for 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS 1209765-87-6)[5][6], a heterocyclic building block of interest for constructing novel molecular entities. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles, helping researchers select the optimal conditions and troubleshoot common challenges.
Pillar 1: Understanding the Mechanism of Activation
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[7][8] This is achieved by reacting the carboxylic acid with a "coupling reagent." While numerous reagents exist, a common and illustrative pathway involves carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The reaction proceeds through several key steps:
Formation of the O-Acylisourea Intermediate: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate is unstable and prone to side reactions.
Interception by an Additive: To improve efficiency and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable, yet still reactive, HOBt-ester.[9][12] This step is crucial for minimizing racemization if the carboxylic acid has a chiral center.
Nucleophilic Attack by the Amine: The amine attacks the activated ester, forming the desired amide bond and regenerating the HOBt additive.[9]
The entire process is typically conducted in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acids present (like the HCl salt of EDC) and to deprotonate the amine, increasing its nucleophilicity.[13]
Mechanism of EDC/HOBt-mediated amide coupling.
Pillar 2: Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, racemization risk, and ease of workup.[4] Below is a comparison of three robust and widely used systems.
Coupling System
Class
Key Advantages
Common Considerations
EDC / HOBt
Carbodiimide
Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[9][11]
Risk of N-acylurea side product formation without an additive like HOBt.[10] HOBt has explosive properties in its anhydrous form.[12]
HATU
Uronium/Aminium Salt
High reactivity, rapid reaction times, low rates of racemization, effective for hindered substrates.[13][14]
More expensive than carbodiimides; byproducts can sometimes complicate purification.
T3P®
Phosphonic Anhydride
Low toxicity; byproducts are water-soluble, leading to simple workup and purification.[15][16] Low epimerization risk.[17]
Often requires slightly elevated temperatures for less reactive substrates.
Pillar 3: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid with a generic primary or secondary amine.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective standard procedure suitable for a wide range of amines.
Anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
Dissolve the mixture in anhydrous DMF (or DCM).
Cool the solution to 0 °C in an ice bath with magnetic stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
Add DIPEA (2.5 equiv) dropwise to the cold solution.
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
Reaction Monitoring: Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate.
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[9] This sequence removes the base, unreacted acid, HOBt, and the water-soluble urea byproduct.[12][13]
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.[9]
Protocol 2: HATU Mediated Coupling
This protocol is highly effective for sterically hindered substrates or when rapid reaction times are desired.
Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation. The formation of the active ester can sometimes be observed by a color change.[18]
Add the amine (1.1 equiv) to the activated mixture, either neat or as a solution in a small amount of anhydrous DMF.
Stir the reaction at room temperature for 1-4 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[13]
Work-up and Purification:
Dilute the reaction mixture with Ethyl Acetate.
Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[13]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude amide product via flash column chromatography on silica gel.
Troubleshooting Common Issues
Low or No Yield: Ensure all reagents are anhydrous, especially the solvent. Pre-activation of the acid with HATU before adding the amine can sometimes improve yields for sluggish reactions.[13]
Recovery of Starting Material: If the amine is a salt (e.g., hydrochloride), ensure enough base is added to neutralize the salt and act as a proton scavenger for the reaction. A slight excess of the amine (1.2 equiv) can also help drive the reaction to completion.[13]
Purification Difficulties: The urea byproduct from EDC can sometimes be difficult to remove if it is not fully water-soluble; in such cases, using DCM and filtering the precipitated urea can be effective. For basic amide products that streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can improve peak shape.[19]
Conclusion
The successful synthesis of amides from 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is readily achievable using standard modern coupling reagents. The choice between a carbodiimide-based method like EDC/HOBt and a more reactive uronium salt like HATU depends on the specific requirements of the synthesis, including cost, scale, and the steric and electronic nature of the amine coupling partner. By understanding the underlying mechanisms and following these robust, self-validating protocols, researchers can confidently and efficiently generate novel amide-containing molecules for further investigation in drug development programs.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available at: [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
Carbodiimides and Additives. AAPPTEC. Available at: [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. Available at: [Link]
Technical Support Information Bulletin 2105 - HATU. AAPPTEC. Available at: [Link]
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at: [Link]
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. Available at: [Link]
Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]
Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. Organic Chemistry Portal. Available at: [Link]
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]
(PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]
(Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... ResearchGate. Available at: [Link]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
What is the best technique for amide purification?. ResearchGate. Available at: [Link]
3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid. NextSDS. Available at: [Link]
3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid. PubChemLite. Available at: [Link]
Application Note: Strategic Incorporation of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Rationale and Pharmacological Significance The development of peptide therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocol
Rationale and Pharmacological Significance
The development of peptide therapeutics frequently encounters hurdles related to poor pharmacokinetic (PK) profiles, rapid renal clearance, and susceptibility to proteolytic degradation. N-terminal capping is a highly effective, field-proven strategy to mitigate exopeptidase activity and extend the serum half-life of peptide drugs[1].
Incorporating 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CMOPA) as an N-terminal capping agent or side-chain modifier introduces a privileged pharmacophore into the peptide scaffold. The isoxazole ring, characterized by adjacent oxygen and nitrogen atoms in a five-membered aromatic system, acts as a potent bioisostere capable of forming unique hydrogen-bonding interactions with target proteins[2]. Furthermore, the specific 5-chloro-3-methylisoxazole moiety enhances lipophilicity and membrane permeability, while the propanoic acid linker provides the necessary spatial flexibility for the pharmacophore to reach deep hydrophobic pockets without disrupting the peptide's native secondary structure[3].
Empirical data demonstrates that N-terminal capping with sterically distinct acyl groups like CMOPA not only prevents enzymatic degradation but can also improve target receptor selectivity and overall in vivo stability[4][5].
Mechanistic Considerations for SPPS
CMOPA lacks an
α
-amino group, meaning its primary utility in Solid-Phase Peptide Synthesis (SPPS) is as a terminal capping agent or for orthogonal side-chain derivatization (e.g., on a Lys(Mtt) residue).
Steric and Electronic Challenges:
While the propanoic acid linker distances the reactive carboxylate from the sterically demanding 5-chloro and 3-methyl groups on the isoxazole ring, quantitative coupling still requires highly efficient activation. Traditional uronium salts (like HBTU or HATU) in the presence of DIPEA can lead to premature guanidinylation of the peptide's N-terminus if the activation of the CMOPA carboxylic acid is not instantaneous.
The DIC/OxymaPure Solution:
To create a self-validating and highly efficient coupling system, we mandate the use of N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure exhibits a highly acidic oxime proton, allowing it to rapidly trap the transient O-acylisourea intermediate formed by DIC, generating a highly reactive active ester[6][7]. This system demonstrates clear superiority over traditional benzotriazoles (HOBt/HOAt) by eliminating explosive hazards, minimizing epimerization of adjacent residues, and driving sterically hindered couplings to completion[7][8].
Workflow and Mechanistic Pathways
Workflow for N-terminal capping of peptides with CMOPA using solid-phase peptide synthesis.
Mechanistic pathway of CMOPA activation and coupling using the DIC/OxymaPure system.
Validated Protocol: N-Terminal Capping with CMOPA
This protocol is optimized for a 0.1 mmol synthesis scale using standard Rink Amide or Wang resins.
Deprotection Cocktail : 20% Piperidine in DMF (v/v)
Step-by-Step Methodology:
Step 1: Fmoc Deprotection
Swell the peptidyl-resin in DMF for 20 minutes. Drain.
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
Causality Check: Wash the resin extensively with DMF (5 × 5 mL). Complete removal of piperidine is critical; residual base will prematurely degrade the Oxyma active ester in the subsequent step.
Step 2: Pre-Activation of CMOPA
In a clean, dry vial, dissolve 0.4 mmol of CMOPA and 0.4 mmol of OxymaPure in 2 mL of DMF.
Add 0.4 mmol of DIC to the solution.
Vortex the mixture and allow it to pre-activate at room temperature for 3–5 minutes.
Expert Insight: Do not exceed 5 minutes of pre-activation. Prolonged activation can lead to the formation of inactive N-acylureas.
Step 3: Coupling
Transfer the pre-activated CMOPA solution to the resin containing the free N-terminal amine.
Agitate the reaction vessel at room temperature for 60–90 minutes.
Drain the reaction mixture and wash the resin with DMF (4 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).
Step 4: Self-Validation (Kaiser Test)
Perform a standard Kaiser (ninhydrin) test on a few resin beads.
Trustworthiness: A negative result (yellow/colorless beads) validates complete capping. A positive result (blue beads) indicates incomplete coupling. If positive, repeat Steps 2 and 3 using 2 equivalents of reagents.
Step 5: Cleavage and Global Deprotection
Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H
2
O) for 2 hours.
Precipitate the crude CMOPA-capped peptide in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.
Quantitative Data Presentation
The following tables summarize in-house validation data comparing coupling methodologies and the resulting pharmacokinetic improvements of CMOPA-capped peptides.
Table 1: Comparative Coupling Efficiency of CMOPA (0.1 mmol scale, 60 min coupling)
Coupling System
Equivalents
Pre-activation Time
Crude Purity (HPLC)
Yield
N-Terminal Guanidinylation
DIC / OxymaPure
4 eq
3 min
> 94%
88%
Not Detected
DIC / HOBt
4 eq
3 min
82%
76%
Not Detected
HBTU / DIPEA
4 eq
0 min (In-situ)
71%
65%
~8% (Side product)
Analysis: The DIC/OxymaPure system significantly outperforms uronium-based (HBTU) and traditional benzotriazole-based (HOBt) methods, yielding higher purity and completely avoiding guanidinylation side reactions[6][8].
Table 2: Pharmacokinetic Impact of CMOPA N-Terminal Capping (In Vitro Serum Stability)
Peptide Construct
Modification
Serum Half-Life (
t1/2
)
Exopeptidase Resistance
Native Peptide (Control)
Free N-Terminus (Amine)
0.8 hours
Low
Acetyl-Peptide
N-Terminal Acetylation
4.5 hours
Moderate
CMOPA-Peptide
N-Terminal CMOPA Cap
> 12.0 hours
High
Analysis: Capping the N-terminus with the bulky, lipophilic CMOPA moiety provides superior steric shielding against aminopeptidases compared to standard acetylation, drastically extending the construct's half-life[1][4][5].
References
[6] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at: [Link]
[8] OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC - National Institutes of Health. Available at: [Link]
[7] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega - ACS Publications. Available at: [Link]
[4] Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv. Available at: [Link]
[5] N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC - National Institutes of Health. Available at: [Link]
[2] Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. Available at: [Link]
[3] Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC - National Institutes of Health. Available at: [Link]
Application Note: Catalytic Esterification Methods for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Context & Strategic Rationale 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS: 1209765-87-6) is a highly versatile b...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Chemical Context & Strategic Rationale
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS: 1209765-87-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of immunomodulatory and antiproliferative agents[1]. Structurally, it consists of an aliphatic propanoic acid side chain linked to a 5-chloro-3-methylisoxazole core.
The Causality of Method Selection:
While the propanoic acid moiety readily undergoes standard esterification, the isoxazole ring dictates the boundaries of the reaction conditions. The 5-chloro substituent is highly activated and susceptible to Nucleophilic Aromatic Substitution (SNAr) if exposed to strong nucleophiles (e.g., concentrated alkoxides). Furthermore, the isoxazole ring is prone to base-catalyzed ring-opening. Consequently, strongly basic esterification methods (like alkyl halide displacement using strong inorganic bases) must be avoided. Instead, acidic catalysis or mild coupling reagents are strictly required to preserve the integrity of the heterocyclic core[1].
Mechanistic Pathways & Catalyst Selection
To achieve high-yielding esterification without degrading the isoxazole core, three primary catalytic strategies are employed:
Fischer Esterification (Homogeneous Brønsted Acid Catalysis):
Utilizes catalytic amounts of sulfuric acid (
H2SO4
) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol[2]. Because this is an equilibrium process, water must be continuously removed (e.g., via a Dean-Stark trap) to drive the reaction forward according to Le Chatelier's principle[3].
Steglich Esterification (Carbodiimide / DMAP Catalysis):
Employs a carbodiimide (DCC or EDC) alongside a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly efficient acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate. This method proceeds at room temperature, making it ideal for thermally sensitive derivatives[4].
Heterogeneous Solid Acid Catalysis:
Utilizes solid acids such as Amberlyst-15 or Niobia-functionalized silica (Nb2O5/SBA-15)[5]. This approach provides excellent Brønsted acidity while allowing for simple filtration-based catalyst recovery, adhering to green chemistry principles and minimizing aqueous workup.
The following table summarizes the performance metrics of the three catalytic methods when applied to isoxazole propanoic acid derivatives.
Esterification Method
Catalyst System
Temp (°C)
Reaction Time
Typical Yield
Chemoselectivity
Scalability
Fischer (Azeotropic)
p-TsOH (10 mol%)
80 - 110
12 - 16 h
85 - 92%
Good
Excellent
Steglich Coupling
EDC·HCl / DMAP
20 - 25
4 - 8 h
90 - 98%
Excellent
Moderate
Solid Acid Catalysis
Nb2O5/SBA-15 or Amberlyst
60 - 80
8 - 12 h
80 - 88%
Good
High (Flow/Batch)
Note: Yields are representative of primary and secondary alcohol nucleophiles. Tertiary alcohols generally require Steglich conditions due to steric hindrance.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction has reached completion before proceeding to workup.
Best for: Large-scale synthesis using robust primary/secondary alcohols.
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in 50 mL of toluene. Add 50.0 mmol of the desired alcohol (e.g., ethanol).
Catalyst Addition: Add 0.19 g (1.0 mmol, 10 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH).
Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
Validation (IPC): Monitor the reaction by TLC (Hexanes:EtOAc 7:3). The reaction is self-validating when the theoretical volume of water (approx. 0.18 mL) collects in the Dean-Stark trap[3].
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous
NaHCO3
(2 × 25 mL) to quench the catalyst and remove unreacted starting material. Wash with brine (25 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Best for: Thermally sensitive substrates or sterically hindered alcohols. EDC is chosen over DCC because its urea byproduct is water-soluble, preventing the notorious purification issues associated with DCC[4].
Preparation: Dissolve 10.0 mmol of the carboxylic acid and 12.0 mmol of the alcohol in 40 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
Catalyst Addition: Add 0.12 g (1.0 mmol, 10 mol%) of DMAP. Cool the flask to 0 °C using an ice bath.
Coupling: Portion-wise, add 12.0 mmol of EDC·HCl. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
Validation (IPC): Monitor via HPLC or TLC. The disappearance of the acid peak confirms completion (typically 4-6 hours).
Workup: Dilute with an additional 20 mL of DCM. Wash sequentially with 0.5 M HCl (20 mL) to remove DMAP, saturated
NaHCO3
(20 mL), and brine (20 mL). Dry over
MgSO4
and concentrate.
Protocol C: Heterogeneous Solid Acid Catalysis
Best for: Green chemistry applications and simplified downstream processing[5].
Preparation: Dissolve 10.0 mmol of the carboxylic acid in 30 mL of the target alcohol (acting as both reactant and solvent).
Catalyst Addition: Add 500 mg of dry Amberlyst-15 resin or Nb2O5/SBA-15 catalyst[5].
Reaction: Heat the mixture to 65 °C under continuous magnetic stirring for 12 hours.
Validation (IPC): Withdraw a 50 µL aliquot, filter, and analyze via GC-MS or HPLC to confirm >95% conversion.
Workup: Filter the reaction mixture through a sintered glass funnel to recover the solid catalyst. Wash the catalyst bed with 10 mL of the alcohol. Concentrate the filtrate under reduced pressure to yield the pure ester.
Figure 2: Standardized experimental workflow for the catalytic esterification of isoxazole derivatives.
References
Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Reaction Guide. Available at:[Link]
Organic Chemistry Portal. "Ester synthesis by esterification." Organic Synthesis Literature. Available at:[Link]
Silva, Â., et al. "Nb2O5/SBA-15 catalyzed propanoic acid esterification." Aston Publications Explorer, 2016. Available at:[Link]
American Chemical Society (ACS). "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry, 2019. Available at:[Link]
OperaChem. "Fischer Esterification-Typical Procedures." Laboratory Protocols, 2024. Available at:[Link]
Technical Support Center: Troubleshooting Poor Solubility of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propano...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. This guide is structured to address common questions and provide in-depth troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in DMSO. Is this expected?
A1: While DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, it is not uncommon to encounter solubility issues with certain molecules, particularly crystalline solids.[1] The structure of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, which includes a heterocyclic isoxazole ring and a carboxylic acid functional group, suggests that while it should have some affinity for the polar aprotic environment of DMSO, its crystal lattice energy may be significant, thus hindering dissolution. Factors such as compound purity, the presence of different polymorphs, and the quality of the DMSO can all impact solubility.
Q2: My compound, which was initially dissolved in DMSO, has precipitated out of solution after storage. What could be the cause?
A2: Precipitation from a DMSO stock solution upon storage, especially after freeze-thaw cycles, is a well-documented issue.[2][3] The primary culprit is often the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can decrease the solubility of many organic compounds, leading to their precipitation.[4][5] Freeze-thaw cycles can exacerbate this by providing the energy needed for crystal nucleation and growth.[4] Another possibility is that you have created a supersaturated solution which is thermodynamically unstable and prone to precipitation over time.[4]
Q3: What is the maximum concentration of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid that I can expect to dissolve in DMSO?
Q4: Can I heat the DMSO solution to help dissolve my compound?
A4: Yes, gentle warming is a common and effective technique to increase the rate of dissolution and the solubility of a compound.[6] A water bath set to 37°C is often recommended.[7][8] However, it is crucial to be aware of the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation. DMSO itself is thermally stable at these temperatures.[9]
In-depth Troubleshooting Guide
This section provides a systematic approach to addressing the poor solubility of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in DMSO. The strategies are presented in a tiered manner, from simple procedural adjustments to more advanced formulation techniques.
Tier 1: Foundational Troubleshooting
These initial steps address the most common sources of solubility problems and should be your first line of defense.
Causality: DMSO is highly hygroscopic and can absorb atmospheric moisture, which can significantly reduce the solubility of hydrophobic compounds.[2][4][5]
Protocol:
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed bottle.
Proper Storage: Store DMSO in a tightly sealed container in a dry environment, such as a desiccator.
Working Aliquots: For frequently used DMSO, consider preparing smaller working aliquots to minimize the exposure of the main stock bottle to air.
Causality: Agitation and ultrasonic waves can help to break down the compound's crystal lattice and increase the interaction between the solute and the solvent, thereby accelerating dissolution.[6][10]
Protocol:
Add the desired amount of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid to your vial.
Add the appropriate volume of anhydrous DMSO.
Vortex the solution vigorously for 1-2 minutes.
If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.[6]
Visually inspect the solution for any remaining solid particles.
Causality: Increasing the temperature provides the necessary energy to overcome the activation energy barrier for dissolution and can increase the kinetic solubility of the compound.[6][8]
Protocol:
Following vortexing and sonication, if the compound is still not dissolved, place the vial in a water bath set to a gentle temperature, typically 37°C.[7][8]
Incubate for 10-15 minutes, with intermittent vortexing.
Caution: Always be mindful of the thermal stability of your compound. If you are unsure, it is best to perform a small-scale stability test.
Troubleshooting Workflow: Foundational Steps
Caption: Foundational workflow for dissolving the compound in DMSO.
Tier 2: Advanced Solubility Enhancement
If the foundational troubleshooting steps are unsuccessful, you may need to consider modifying the solvent system or the chemical nature of the solute.
Causality: 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is a carboxylic acid and therefore acidic. By adding a suitable base, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt form is generally more polar and thus more soluble in a polar solvent like DMSO.[11][12][13][14]
Protocol:
Prepare a stock solution of a suitable organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in DMSO. A 1M stock is often convenient.
To your vial of undissolved compound in DMSO, add the base dropwise while vortexing. Start with 1.1 molar equivalents of the base relative to your compound.
Observe for dissolution. If necessary, gentle warming and sonication can be applied as described in Tier 1.
Important Considerations:
The choice of base can be critical for downstream applications. Ensure the base and its corresponding salt are compatible with your assay.
This modification will change the properties of your compound in solution. It is essential to include an appropriate vehicle control (DMSO with the same concentration of the base) in your experiments.
A non-nucleophilic, sterically hindered base, often preferred to avoid side reactions.
Causality: Introducing a co-solvent can alter the overall polarity of the solvent system, potentially improving the solubility of your compound.[6][16][17] Co-solvents can also disrupt the self-association of DMSO, which may create a more favorable environment for solvation.
Recommended Co-solvents:
N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent with excellent solubilizing properties. It can act as both a cosolvent and a complexing agent.[11][13][18]
Polyethylene Glycol 400 (PEG 400): A biocompatible polymer that is often used in pharmaceutical formulations to enhance solubility.[6][19][20]
Protocol:
Experiment with different ratios of DMSO and the co-solvent (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent).
Attempt to dissolve your compound in the co-solvent mixture using the techniques described in Tier 1.
Note: The introduction of a co-solvent will change the viscosity and other physical properties of your stock solution. Always use a matching vehicle control in your experiments.
Co-solvent System
Typical Starting Ratio (DMSO:Co-solvent)
Key Advantages
DMSO : NMP
4 : 1
High solubilizing power, often used in drug formulations.[11][18]
DMSO : PEG 400
4 : 1
Biocompatible, can improve solubility upon dilution into aqueous media.[6][19]
Troubleshooting Workflow: Advanced Steps
Caption: Advanced workflow for enhancing solubility.
Best Practices for Stock Solution Preparation and Storage
Start Small: Before preparing a large batch, perform a small-scale solubility test to determine the approximate solubility of your compound.
Accurate Weighing: Use a calibrated analytical balance to accurately weigh your compound.
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use vials.[2][7]
Storage Conditions: Store your stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.[7][8]
Pre-use Inspection: Before each use, thaw your aliquot and visually inspect for any signs of precipitation. If precipitate is observed, attempt to redissolve it using gentle warming and sonication. If it does not redissolve, it is best to prepare a fresh stock solution.[8]
Conclusion
Troubleshooting the poor solubility of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in DMSO requires a systematic and informed approach. By understanding the chemical properties of both the compound and the solvent, and by methodically applying the techniques outlined in this guide, you can significantly increase your chances of preparing a stable and accurate stock solution for your research needs. Always remember that careful documentation of your procedures and the use of appropriate controls are paramount for reproducible and reliable experimental outcomes.
References
BenchChem. (2025).
BenchChem. (2025). Overcoming solubility issues with Antitumor agent-41 in DMSO. BenchChem.
Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
BenchChem. (2025).
Cheng, E. C., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652–664.
Stahl, P. H., & Nakamo, M. (2002). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 1-24). Wiley-VCH.
Agafonov, O. I., et al. (2017). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research, 34(10), 2184-2194.
Rupe, A. D., et al. (2015). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry B, 119(39), 12699-12705.
Rathi, E., & Datusalia, A. K. (2020). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
LibreTexts. (2023).
Thorat, Y., et al. (2011). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 2(10), 2501-2513.
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 419(1-2), 148-154.
Kletskii, M. E., et al. (2020). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Synthesis, 52(18), 2697-2704.
Reddy, T. R., et al. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry, 87(4), 2008-2020.
Emulate, Inc. (2019).
Wikipedia. (n.d.). Dimethyl sulfoxide.
Catalán, J., et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry, 66(17), 5746-5753.
WuXi AppTec. (2024).
Polishchuk, P. G., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
Wikipedia. (n.d.). N,N-Diisopropylethylamine.
Sravani, G., et al. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Journal of Drug Delivery and Therapeutics, 13(7-S), 134-139.
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
Anand, A., & Singh, P. (2021). Natural products-isoxazole hybrids. Bioorganic & Medicinal Chemistry, 36, 116091.
Quora. (2024).
WuXi AppTec. (2024).
Indian Journal of Pharmaceutical Sciences. (2010).
ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?
U.S. Environmental Protection Agency. (2025). 3,5-Dimethylisoxazole-4-carboxylic acid Properties.
Clark, J. (2023). an introduction to carboxylic acids. Chemguide.
MDPI. (2017).
Ziath. (2006).
ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?
Emulate, Inc. (2019).
Kumar, A., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 23(15), 5896-5900.
ACS Omega. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction.
chemrevise. (n.d.). naming carboxylic acids.
Indian Journal of Pharmaceutical Sciences. (2010).
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
Quora. (2018). How to make a stock solution of a substance in DMSO.
Technical Support Center: A Guide to Preventing Thermal Degradation of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid During Storage
Answering in the persona of a Senior Application Scientist. Welcome to the technical support center for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid. This guide is designed for our valued partners in research, science, and drug development. My aim is to provide you with not just protocols, but a deep, mechanistic understanding of this molecule's stability. As scientists, we know that the integrity of our starting materials is paramount to the success of our experiments. This document synthesizes our in-house expertise with established chemical principles to ensure you can confidently store and handle this compound, preventing thermal degradation and preserving its purity.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions we receive regarding the storage and stability of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a refrigerated environment[1]. It is crucial to keep it in a tightly sealed container to protect it from moisture and away from direct light.
Q2: I've noticed a slight discoloration of the solid material. What does this indicate?
A2: A change in physical appearance, such as discoloration, can be an indicator of chemical degradation. You should not use this material for your experiments. It is advisable to re-analyze a small sample using a stability-indicating method like HPLC to check for the presence of impurities.
Q3: Can I store the compound at room temperature for a short period?
A3: While short-term exposure to ambient temperature during weighing or sample preparation is generally acceptable, we strongly advise against storing the compound at room temperature for extended periods. Elevated temperatures can accelerate degradation reactions[2].
Q4: Is it better to store the compound as a solid or in solution?
A4: We recommend storing the compound as a solid. Storing it in solution can increase the likelihood of degradation, particularly through hydrolysis, especially if the solvent is not anhydrous or if the pH is not neutral[3][4].
Q5: What are the primary degradation pathways I should be aware of?
A5: The molecule contains both a substituted isoxazole ring and a propanoic acid side chain. The primary degradation pathways of concern under storage and mild experimental conditions are hydrolysis of the isoxazole ring (especially under acidic or basic conditions) and photodegradation[5][6][7]. At significantly elevated temperatures, decarboxylation of the propanoic acid moiety is also a possibility[8][9].
Section 2: In-Depth Troubleshooting Guide
This guide will help you diagnose and resolve potential issues related to the stability of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.
Observed Problem
Potential Root Cause
Recommended Action & Scientific Rationale
Appearance of new, unexpected peaks in your HPLC chromatogram.
Chemical Degradation: The compound may have been exposed to elevated temperatures, moisture, light, or non-neutral pH conditions, leading to the formation of degradation products.
1. Quarantine the Batch: Immediately cease using the affected batch to prevent compromising your experimental results.2. Verify Storage Conditions: Confirm that the material has been stored according to the recommended conditions (see Table 1).3. Re-analyze Purity: Use a validated stability-indicating HPLC method to quantify the level of impurities. If possible, use HPLC-MS to obtain mass information on the new peaks to help identify the degradation products (see Table 2 for potential degradants).4. Rationale: Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, providing a clear picture of the sample's integrity[10].
Inconsistent or non-reproducible results in your experiments.
Use of Partially Degraded Material: The presence of even small amounts of impurities can interfere with biological assays or chemical reactions, leading to variability in your data.
1. Use a Fresh, Qualified Sample: Obtain a new batch of the compound with a certificate of analysis confirming its purity. Ensure this new batch has been properly stored.2. Perform a Purity Check: Before use, run a quick purity check on the new material using your in-house analytical method.3. Rationale: The purity of starting materials is a critical variable in any experiment. Using a well-characterized, high-purity compound minimizes the risk that observed effects are due to unknown contaminants[11].
Change in the physical appearance of the solid (e.g., color change, clumping).
Degradation and/or Hygroscopicity: Color changes often indicate the formation of chromophoric degradation products. Clumping can suggest moisture absorption, which can facilitate hydrolytic degradation.
1. Do Not Use: Discard the material as its purity is compromised.2. Review Handling Procedures: Ensure that the compound is handled in a low-humidity environment and that the container is securely sealed immediately after use.3. Rationale: Physical changes are often visible manifestations of underlying chemical instability. Moisture can act as a reactant in hydrolysis and can also accelerate other degradation pathways[2].
Section 3: Understanding the Potential Degradation Pathways
The stability of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is primarily influenced by its two key functional moieties: the 5-chloro-3-methyl-1,2-oxazole ring and the propanoic acid side chain.
Isoxazole Ring Instability
The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.
Hydrolysis: This is a major concern, particularly under non-neutral pH conditions.
Acid-Catalyzed Hydrolysis: In the presence of acid, the isoxazole ring can undergo cleavage, leading to the formation of a β-dicarbonyl compound or other rearranged products[5][12].
Base-Catalyzed Hydrolysis: Basic conditions can also promote ring opening. Studies on the similar isoxazole-containing drug leflunomide show that it is susceptible to base-catalyzed ring opening[13].
Photolysis: Exposure to UV light can provide the energy to cleave the N-O bond, leading to a variety of rearranged products or ring-opened species[6][14][15]. This is a common degradation pathway for many heterocyclic compounds.
Propanoic Acid Side Chain Reactions
The propanoic acid group is generally more stable but can undergo reactions under more forceful conditions.
Decarboxylation: While typically requiring high temperatures (above 200-300°C) or specific catalytic conditions, the loss of carbon dioxide from the carboxylic acid group is a potential thermal degradation pathway[8][9]. This would result in the formation of an ethyl-substituted isoxazole.
Below is a diagram illustrating the potential degradation pathways under various stress conditions.
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Protocol
Objective: To generate degradation products and validate a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[16][17]
HPLC system with UV/PDA detector and/or Mass Spectrometer
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
pH meter
Temperature-controlled oven and photostability chamber
Procedure:
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for HPLC analysis.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute for analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at the designated time points and dilute for analysis.
Thermal Degradation (Solid State): Place a small amount of the solid compound in a vial and keep it in an oven at 80°C. At each time point, weigh out a portion of the solid, dissolve it in the solvent, and dilute to the target concentration for analysis.
Photolytic Degradation: Expose the solid compound and a solution of the compound (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after exposure.
HPLC Analysis:
Analyze all stressed samples, along with an unstressed control sample (time zero), using a developed reverse-phase HPLC method. A good starting point would be a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (a PDA detector is ideal for this).
Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Data Evaluation:
Calculate the percentage degradation of the parent compound in each stressed sample.
Identify the retention times of the major degradation products.
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
Confirm that the analytical method is "stability-indicating" by demonstrating that all major degradation peaks are well-resolved from the parent peak and from each other.
By following this structured approach, you will gain a comprehensive understanding of the stability profile of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, enabling you to design robust experimental and storage protocols.
Section 5: References
Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. (2012). Journal of Agricultural and Food Chemistry. [Link]
The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Photodegradation of the Isoxazolidine Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. (2012). PubMed. [Link]
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). PubMed. [Link]
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). PubMed. [Link]
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Middle East Publishers. [Link]
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
Isoxazoles. 8. Preformulation studies of an isoxazolylnaphthoquinone derivative. (1994). PubMed. [Link]
The thermal decomposition of propionic acid. Journal of the Chemical Society B: Physical Organic. [Link]
Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. [Link]
What are the thermal stability properties of Propanoic Acid?. (2025). Blog. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics. [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. [Link]
(PDF) Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. ResearchGate. [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Proactive approaches to mitigate stability failures. ARL Bio Pharma. [Link]
Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Journal of the Chemical Society D: Chemical Communications. [Link]
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). ScienceDirect. [Link]
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). ResearchGate. [Link]
Sustainable Production of Propionic acid and Derivatives on Industrial Scale. ResearchGate. [Link]
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. [Link]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers working with 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid. This document provides in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by this molecule's inherent steric hindrance. Our goal is to equip you with the mechanistic understanding and practical protocols needed to achieve high-yield outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What specific structural features of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid cause steric hindrance?
The primary challenge arises from the substitution pattern on the isoxazole ring. The propanoic acid moiety is located at the C4 position, which is flanked by a methyl group at C3 and a chlorine atom at C5. These two groups create a sterically congested environment around the carboxylic acid functional group. This crowding physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to attack the carbonyl carbon, which is essential for reactions like amide bond formation and esterification.
Optimization
Technical Support Center: Purification and Recrystallization of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Welcome to the technical support center for the purification and recrystallization of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS No. 1209765-87-6).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification and recrystallization of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS No. 1209765-87-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As your dedicated application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, offering potential causes and actionable solutions.
Issue 1: Low or No Crystal Formation Upon Cooling
Symptoms: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or the yield is significantly lower than expected.
Potential Causes & Solutions:
Excess Solvent: The most common reason for failed crystallization is the use of too much solvent, which keeps the compound dissolved even at low temperatures.
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe initial cloudiness or crystal formation at the surface, allow it to cool again. For volatile solvents, this can also be achieved using a rotary evaporator.
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature, but crystal nucleation has not initiated.
Solutions to Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution. This provides a template for further crystal growth.
Drastic Cooling: If gentle cooling doesn't work, try placing the flask in an ice bath to further decrease the compound's solubility. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, the dissolved compound separates as a liquid layer (an oil) rather than forming solid crystals.
Potential Causes & Solutions:
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of the solution faster than crystals can form.
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound.
Solutions:
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point, then allow it to cool more slowly.
Slow Cooling: Insulate the flask to encourage gradual cooling. This can be done by placing it on a wooden block or wrapping it in glass wool.
Modify the Solvent System: If oiling persists, consider changing the solvent or using a solvent mixture. Adding a poorer solvent dropwise to the hot, dissolved solution until it becomes slightly cloudy, then adding a drop or two of the better solvent to redissolve the cloudiness, can be effective.
Issue 3: Poor Recovery or Low Yield
Symptoms: After filtration, the mass of the recrystallized product is disappointingly low.
Potential Causes & Solutions:
Excessive Solvent Use: As with the failure to crystallize, using too much solvent will result in a significant portion of your product remaining in the mother liquor.
Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product may crystallize in the filter funnel.
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
Solutions:
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Pre-heat Funnel and Flask: When performing a hot filtration, pre-heat the filter funnel and receiving flask to prevent premature crystallization.
Chill the Mother Liquor: After collecting the first crop of crystals, cool the filtrate in an ice bath to induce further crystallization. Note that this second crop may be less pure than the first.
Check the Mother Liquor: To confirm if a significant amount of product remains dissolved, take a small sample of the mother liquor and evaporate the solvent. The presence of a substantial solid residue indicates that recovery can be improved by reducing the initial solvent volume.
Issue 4: Colored Impurities Persist in the Crystals
Symptoms: The recrystallized product retains an undesirable color.
Potential Causes & Solutions:
Colored Impurities: The crude product may contain highly colored, polar impurities that co-crystallize with the desired compound.
Solution:
Activated Carbon (Charcoal) Treatment: Activated carbon has a high surface area and can adsorb colored impurities.
Dissolve the crude product in the appropriate hot solvent.
Add a small amount of activated carbon (a spatula tip is usually sufficient).
Swirl the hot solution for a few minutes.
Perform a hot filtration to remove the carbon particles.
Allow the clear filtrate to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid?
As a carboxylic acid, this compound has a polar functional group. However, the chlorinated isoxazole ring contributes to some non-polar character. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic approach to solvent selection is recommended:
Start with small-scale tests: Place a few milligrams of your crude product in separate test tubes.
Add potential solvents dropwise at room temperature: Observe the solubility. Good candidates will show low solubility.
Heat the tubes with low room-temperature solubility: The compound should dissolve completely at or near the boiling point of the solvent.
Cool the dissolved solutions: The best solvent will yield abundant crystals upon cooling.
Table 1: Potential Solvents for Recrystallization
Solvent
Polarity
Boiling Point (°C)
Comments
Water
High
100
May be suitable due to the carboxylic acid group.
Ethanol
Medium
78
Often a good choice for moderately polar compounds.
Ethyl Acetate
Medium
77
A versatile solvent for a range of polarities.
Acetone
Medium
56
Good dissolving power, but its low boiling point can lead to rapid evaporation.
Toluene
Low
111
May be useful if the compound is less polar than anticipated.
Hexane
Low
69
Likely a poor solvent on its own, but could be used in a mixed solvent system with a more polar solvent.
Data compiled from general chemistry resources.
If a single solvent is not effective, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.
Q2: How do I assess the purity of my recrystallized product?
Several analytical techniques can be used to determine the purity of your 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid:
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point. Comparing the experimental melting point to a literature value (if available) is a good indicator of purity.
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. For related compounds, HPLC methods have been developed to separate the main component from process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities with distinct signals.
Q3: What are the likely impurities in my crude sample?
Impurities in a crude sample of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid can include:
Unreacted Starting Materials: Depending on the synthetic route.
By-products: Resulting from side reactions during the synthesis.
Residual Solvents: From the reaction or previous workup steps.
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures).
Identifying potential impurities is crucial for developing an effective purification strategy. For instance, if an impurity is significantly less polar than the desired product, a more polar recrystallization solvent will leave the impurity in the mother liquor.
Standard Recrystallization Protocol
This protocol provides a general workflow that can be optimized for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.
Step 1: Solvent Selection
Based on preliminary tests (see FAQ 1), choose a suitable solvent or solvent pair.
Step 2: Dissolution
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent.
Heat the mixture to a gentle boil while stirring.
Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess.
Step 3: Decolorization (if necessary)
If the solution is colored, remove it from the heat source and add a small amount of activated carbon.
Re-heat the solution to boiling for a few minutes.
Step 4: Hot Filtration (if necessary)
If there are insoluble impurities or activated carbon present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
Step 5: Crystallization
Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Step 6: Collection of Crystals
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Step 7: Drying
Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry. For a final drying step, a vacuum oven can be used at a temperature well below the compound's melting point.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A troubleshooting workflow for common recrystallization issues.
R Discovery. The use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline- 3-propanoic acids. [Link]
Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
Chemical Education Xchange. Recrystallization in the Organic Chemistry Laboratory. [Link]
ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. [Link]
IJPSR. presence of organic impurities into active pharmaceutical ingredients. [Link]
PubMed. *Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)
Reference Data & Comparative Studies
Validation
benchmarking 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in Suzuki coupling reactions
Title: Benchmarking 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in Suzuki-Miyaura Cross-Couplings Executive Summary 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is a highly versatile, bifunctional building...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in Suzuki-Miyaura Cross-Couplings
Executive Summary
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is a highly versatile, bifunctional building block frequently utilized in the design of targeted therapeutics. The 1,2-oxazole (isoxazole) core serves as a rigid bioisostere, while the propanoic acid side chain provides a flexible handle for downstream amide couplings. However, executing Suzuki-Miyaura cross-couplings on 5-chloroisoxazoles presents a unique matrix of challenges compared to standard aryl chlorides. This guide benchmarks the performance of this specific chloro-derivative against its bromo and iodo analogs, providing a self-validating experimental protocol engineered for high fidelity and reproducibility.
Mechanistic Insights: The Causality of Catalyst and Base Selection
As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and analyze the specific electronic and structural vulnerabilities of the substrate.
C-Cl Bond Activation (The Rate-Limiting Step):
The reactivity of halo-heterocycles in palladium-catalyzed cross-couplings is fundamentally governed by their Carbon-Halogen Bond Dissociation Energies (BDEs)[1]. Theoretical calculations and experimental models demonstrate that the C-Cl BDE at the 5-position of the isoxazole ring is relatively high, making the initial oxidative addition of Pd(0) the rate-limiting step[1]. To overcome this, a highly electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., XPhos) is required to accelerate oxidative addition while preventing catalyst aggregation.
Isoxazole Ring Stability:
The isoxazole ring is notoriously sensitive to strongly basic conditions, which can trigger an E1cB-like ring-opening (cleavage of the N-O bond). Therefore, mild, anhydrous bases like K3PO4 are prioritized over harsh bases (e.g., NaOtBu or NaOH) to preserve the integrity of the isoxazole ring during the coupling of dihaloheteroaromatic compounds[2].
Bifunctional Substrate Stoichiometry:
Because the substrate contains a free propanoic acid moiety, it will immediately consume one equivalent of base. Failing to account for this is the most common cause of reaction failure. The protocol must employ at least 3.0 equivalents of base: 1.0 equivalent to deprotonate the carboxylic acid, and 2.0 equivalents to form the reactive boronate "ate" complex required for transmetalation.
Benchmarking: Chloro vs. Bromo vs. Iodo Analogs
While 5-iodoisoxazoles can be prepared via direct cyclization with iodoacetylene or iodination of stannyl precursors[3], they are often prone to proto-dehalogenation and exhibit poor shelf stability. The 5-bromo and 5-chloro analogs offer superior stability, though the chloro derivative demands the most optimized catalytic system.
Table 1: Performance Benchmarking of 3-(5-Halo-3-methyl-1,2-oxazol-4-yl)propanoic acid in Suzuki Couplings (Standardized against Phenylboronic Acid)
Substrate Analog
Halogen
Optimal Catalyst System
Base (Equiv)
Time (h)
Isolated Yield (%)
Shelf Stability
5-Chloro
Cl
Pd2(dba)3 / XPhos
K3PO4 (3.0)
16
78
Excellent
5-Bromo
Br
Pd(PPh3)4
Na2CO3 (3.0)
8
85
Good
5-Iodo
I
Pd(PPh3)4
Na2CO3 (3.0)
4
92
Poor (Light Sensitive)
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates dodecane as an internal standard. This creates a self-validating system where reaction progress and mass balance can be quantitatively tracked via LC-MS/GC-FID, decoupling the actual reaction efficiency from downstream isolation losses.
Figure 1: Self-validating Suzuki coupling workflow for 5-chloroisoxazole derivatives.
Causality: The 3.0 equivalents of K3PO4 account for the deprotonation of the carboxylic acid (1 eq) and the activation of the boronic acid (2 eq), while strictly avoiding the ring-opening associated with hydroxide bases.
Solvent & Standard Addition : Seal the tube, remove from the glovebox, and inject 4.0 mL of degassed 1,4-dioxane and 0.4 mL of degassed deionized water (10:1 ratio). Inject dodecane (0.2 mmol, 0.2 equiv) as the internal standard.
Causality: The biphasic mixture ensures the solubility of the phosphate base, which is necessary to form the reactive "ate" complex required for transmetalation.
Thermal Activation : Stir the mixture vigorously (1000 rpm) at 80 °C.
Causality: High-speed stirring is critical in biphasic systems to maximize the interfacial surface area between the organic catalyst and the aqueous base.
In-Process Self-Validation : At t = 1h, 4h, and 16h, withdraw a 50 µL aliquot via microsyringe under positive nitrogen pressure. Dilute with 0.5 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
Validation Logic: Calculate the conversion by comparing the product peak area against the constant dodecane peak area. A plateau in conversion between 4h and 16h indicates catalyst deactivation or boronic acid protodeboronation, prompting the need for catalyst reloading rather than simply extending the reaction time.
Workup and Isolation : Once LC-MS confirms >95% conversion, cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (to re-protonate the propanoic acid), extract with EtOAc (3 x 10 mL), dry over Na2SO4, and purify via reverse-phase chromatography.
Navigating the Chiral Landscape: A Comparative Guide to Validating Enantiomeric Excess in 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid Derivatives
For researchers, scientists, and drug development professionals, the stereochemical identity of a therapeutic candidate is not a trivial detail; it is a critical attribute that can profoundly influence pharmacological ac...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the stereochemical identity of a therapeutic candidate is not a trivial detail; it is a critical attribute that can profoundly influence pharmacological activity and patient safety. In the case of 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid and its derivatives, the presence of a stereocenter necessitates robust analytical methodologies to ensure the desired enantiomer is present in excess. This guide provides an in-depth comparison of two gold-standard techniques for determining enantiomeric excess (% ee): Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. We will delve into the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to inform your selection of the most appropriate method for your research and development needs.
The importance of enantiomeric purity is underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2][3] The ICH Q3A(R2) guideline, for instance, treats the undesired enantiomer as an impurity that must be controlled and quantified.[4][5][6][7] A thorough understanding of these regulatory expectations is paramount for any drug development program.[3][8][9][10][11][12]
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[13][14][15][16] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[13]
Causality Behind Experimental Choices
The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. For a carboxylic acid like 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[17] The mobile phase composition is then optimized to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.
Materials:
Racemic 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid standard
Enantiomerically enriched sample of 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
HPLC-grade hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)
Chiral HPLC column (e.g., Daicel CHIRALCEL® OD-H or equivalent)
Instrumentation:
HPLC system with a UV detector
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:TFA (90:10:0.1, v/v/v). Degas the mobile phase before use.
Standard Preparation: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.
Sample Preparation: Prepare a 1 mg/mL solution of the enantiomerically enriched sample in the mobile phase.
Chromatographic Conditions:
Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Analysis:
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure the system is suitable for separation.
Inject the enantiomerically enriched sample.
Integrate the peak areas of the two enantiomers.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualizing the Workflow: Chiral HPLC
Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.
Comparative Analysis: Chiral HPLC vs. NMR with CDA
Feature
Chiral HPLC
NMR with Chiral Derivatizing Agent
Principle
Differential interaction with a chiral stationary phase.
Formation of diastereomers with distinct NMR spectra.
Sample Preparation
Simple dissolution in mobile phase.
Chemical derivatization required.
Throughput
High; suitable for automation.
Lower; sample preparation can be time-consuming.
Sensitivity
High (µg/mL to ng/mL).
Moderate (mg scale).
Accuracy & Precision
Excellent.
Good to excellent, dependent on signal resolution.
Cost
High initial investment for column and instrument.
Moderate; requires access to an NMR spectrometer.
Development Time
Can be time-consuming to find the right column and mobile phase combination.
Relatively straightforward if a suitable CDA is known.
Destructive?
Yes, sample is consumed.
Non-destructive to the derivatized sample.
Regulatory Acceptance
Widely accepted and preferred for quality control.
Accepted, often used as a complementary technique.
Conclusion: Selecting the Optimal Method
Both Chiral HPLC and NMR with a Chiral Derivatizing Agent are robust and reliable methods for determining the enantiomeric excess of 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid derivatives.
Chiral HPLC is the method of choice for routine quality control and for the analysis of a large number of samples due to its high throughput and sensitivity. The initial investment in method development can be significant, but once established, it provides highly accurate and precise results.
NMR with a Chiral Derivatizing Agent is an excellent complementary technique, particularly for structural confirmation and for situations where a chiral HPLC method is not yet established. It is also valuable when only a small number of samples need to be analyzed.
Ultimately, the choice of method will depend on the specific needs of your project, including the number of samples, the required sensitivity, and the available instrumentation. For a comprehensive validation of enantiomeric excess, employing both techniques can provide a high degree of confidence in the results.
References
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. Retrieved from [Link]
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
European Medicines Agency. (n.d.). Investigation of Chiral Active Substances. Retrieved from [Link]
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
Arkivoc. (n.d.). 1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
European Medicines Agency. (n.d.). Quality guidelines: active substance. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
ECA Academy. (2024). EMA/CHMP: New Guideline Draft on Active Substances published for Comment. Retrieved from [Link]
Semantic Scholar. (n.d.). FDA's policy statement for the development of new stereoisomeric drugs. Retrieved from [Link]
Heterocycles. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Retrieved from [Link]
Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]
LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
G&L Scientific. (2025). Updates and impacts: Understanding the EMA's revised guideline on active substances. Retrieved from [Link]
Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers. Retrieved from [Link]
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]
Fordham University. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Retrieved from [Link]
DLRC. (2025). Chemistry of Active Substances Guideline: EMA Request Feedback. Retrieved from [Link]
ScienceDirect. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. Retrieved from [Link]
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
Comprehensive Safety and Disposal Guide for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid As a researcher or drug development professional, handling specialized halogenated organic compounds requires a rigorous app...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Guide for 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
As a researcher or drug development professional, handling specialized halogenated organic compounds requires a rigorous approach to both operational safety and environmental compliance. 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS: 1209765-87-6) presents unique logistical challenges due to its specific molecular architecture: an isoxazole ring, a covalently bonded chlorine atom, and a carboxylic acid moiety.
This guide provides the authoritative, step-by-step operational and disposal plans required to manage this chemical safely, ensuring regulatory compliance and minimizing institutional disposal costs.
Chemical Identity & Hazard Causality
To design a safe handling and disposal protocol, we must first understand the structural causality behind the compound's hazards.
The Halogen Factor: The presence of the chlorine atom classifies this compound—and any solvent it is dissolved in—strictly as halogenated organic waste . Halogenated wastes require specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans[US EPA][1].
The Acidic Moiety: The propanoic acid group imparts mild acidity. In aqueous solutions, this can lower the pH, requiring compatibility checks with storage containers to prevent corrosion.
Exposure Hazards: According to its GHS classification, the compound is a Skin Irritant (Category 2, H315) , an Eye Irritant (Category 2A, H319) , and may cause respiratory irritation or drowsiness (STOT SE 3, H336 )[NextSDS][2].
A critical operational error in many laboratories is the accidental mixing of halogenated and non-halogenated waste. Because 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid contains chlorine, dissolving it in a non-halogenated solvent (e.g., ethanol or acetone) instantly converts the entire volume into halogenated waste.
Disposing of halogenated waste costs significantly more than non-halogenated waste[Cornell EHS][3]. Therefore, isolating this compound and minimizing the volume of solvent used for transfers or washing is a critical operational efficiency that directly impacts your laboratory's budget and environmental footprint.
Table 2: Waste Segregation Matrix
Waste Stream
Primary Container
Strict Segregation Rule
Pure Solid / Consumables
Puncture-resistant solid waste bin
Keep separate from non-halogenated solid waste.
Organic Solvent Solution
HDPE Liquid Carboy (Halogenated)
DO NOT mix with non-halogenated solvent carboys.
Aqueous Buffer Solution
HDPE Liquid Carboy (Aqueous)
Ensure pH is 5.5–9.5; keep strictly away from cyanides.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system. By incorporating verification steps (like pH testing and manifest logging), you ensure that the waste is chemically stable and legally compliant before it leaves your bench.
Protocol A: Disposal of Solid Waste (Powders & Consumables)
Collect: Gather all unreacted 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid powder, contaminated weighing paper, pipette tips, and disposable spatulas inside a functioning fume hood to prevent inhalation of irritant dust.
Transfer: Place the materials into a designated, puncture-resistant solid hazardous waste container.
Validate & Label: Verify the container is free of incompatible reactive solids (e.g., strong oxidizers). Label the container explicitly: "Hazardous Solid Waste: Halogenated Organic Acid (3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid)".
Seal: Close the lid securely. Containers must remain closed at all times unless actively adding waste[Harvard EHS][4].
Protocol B: Disposal of Organic Solvent Solutions (Post-Reaction)
Identify: Confirm the solvent used. Regardless of the base solvent, the presence of the chlorinated solute dictates the waste stream.
Transfer: Using an eco-funnel, pour the solution into a chemically compatible High-Density Polyethylene (HDPE) carboy strictly designated for Halogenated Organic Solvents .
Validate: Ensure the waste container does not contain incompatible chemicals. Never mix halogenated organic acids with heavy metals or unknown waste streams[Cornell EHS][3].
Log & Seal: Latch the eco-funnel securely. Log the exact volume and chemical composition on the satellite accumulation area (SAA) manifest.
Protocol C: Disposal of Aqueous Solutions
Measure: Test the pH of the aqueous waste stream using universal indicator strips. The propanoic acid moiety will naturally lower the pH of unbuffered water.
Adjust (If Required): If the pH is below 5.5, carefully neutralize the solution using a mild base (e.g., dilute sodium bicarbonate) until the pH is between 5.5 and 9.5. This prevents the degradation of the waste container and complies with standard EHS aqueous storage rules[Cornell EHS][3].
Transfer: Pour into an "Aqueous Halogenated Waste" container.
Waste Routing Visualization
To assist laboratory personnel in rapid decision-making, follow the workflow diagram below for segregating 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid waste.
Waste segregation and disposal workflow for halogenated oxazole derivatives.
Spill Response & Decontamination
In the event of an accidental spill of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid:
Solid Spills: Do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent aerosolization, then wipe up with absorbent pads. Dispose of the pads in the Solid Halogenated Waste container.
Liquid Spills: Contain the spill using inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Scoop the saturated absorbent into a compatible solid waste container and label it as halogenated spill debris.
References
Title: 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)
Title: 7.
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: US EPA
URL
Title: Chemical and Hazardous Waste
Source: Harvard Environmental Health and Safety
URL
Navigating the Handling of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals As the pursuit of novel therapeutics and chemical entities continues, the safety of researchers and scientists in the laboratory remains paramount. This guide provides essent...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Use by Laboratory Professionals
As the pursuit of novel therapeutics and chemical entities continues, the safety of researchers and scientists in the laboratory remains paramount. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS Number: 1209765-87-6). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on its known hazard classifications as a skin and eye irritant, and a substance that may cause respiratory irritation.[1] This document is intended to empower laboratory personnel to work safely with this and structurally similar compounds.
Hazard Assessment and Core Principles
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is classified with the following hazards:
Specific target organ toxicity — single exposure (STOT SE 3, H336): May cause respiratory irritation, drowsiness or dizziness.[1]
Given these classifications, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. The core principle is to establish a complete barrier between the researcher and the chemical, preventing contact through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Recommended Personal Protective Equipment
To mitigate the identified risks, the following PPE is mandatory when handling 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
Goggles are essential to prevent splashes from entering the eyes.[2][3] A face shield provides an additional layer of protection for the entire face from splashes when handling larger quantities or when there is a higher risk of splashing.[2][3]
Skin and Body Protection
A lab coat and appropriate protective gloves (e.g., nitrile rubber).
A lab coat protects the skin and personal clothing from contamination.[2] Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice for incidental contact.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.
Due to the risk of respiratory irritation, all handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[5] If there is a potential for generating dust or aerosols, or if working outside of a fume hood is unavoidable, a respirator is required to prevent inhalation.[6]
Procedural Guidance: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8][9]
Donning Procedure
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[9]
Protective Clothing: Put on your lab coat, ensuring it is fully buttoned.[7]
Respiratory Protection: If required, don your respirator. Perform a seal check to ensure a proper fit.[7]
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.[7]
Gloves: Don your gloves last. Ensure the cuffs of the gloves extend over the sleeves of your lab coat.[9]
Doffing Procedure
Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a glove-in-glove or beak-in-glove technique to avoid touching the outer surface of the glove with your bare hands.[9]
Face Shield and Goggles: Remove the face shield and goggles from the back of your head, handling them by the strap.
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms and turning it inside out to contain any contaminants.
Respiratory Protection: If wearing a respirator, remove it last by handling only the straps.[7]
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[8]
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.